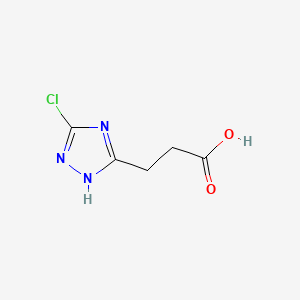

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid

Description

Historical Context and Discovery

The compound 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid emerged as part of broader efforts to synthesize functionalized 1,2,4-triazole derivatives for applications in medicinal and agrochemical research. While its exact discovery timeline remains undocumented in public literature, its structural analogs have been extensively studied since the late 20th century, particularly in antifungal drug development. The integration of chlorinated triazole moieties with carboxylic acid side chains reflects a strategic approach to enhance molecular reactivity and binding specificity in target interactions. Patent literature from the 2010s highlights synthetic routes to similar triazole-propanoic acid hybrids, suggesting its development as part of a wave of heterocyclic compounds optimized for modular derivatization.

Structural Classification and Nomenclature

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. Its IUPAC name, This compound , specifies:

- A chloro substituent at position 3 of the triazole ring.

- A propanoic acid chain attached to position 5 of the ring.

Key Structural Features:

| Property | Description |

|---|---|

| Molecular Formula | C₅H₆ClN₃O₂ |

| Molecular Weight | 175.57 g/mol |

| SMILES | C(CC(=O)O)C1=NC(=NN1)Cl |

| InChI | InChI=1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) |

| InChIKey | UYZDCYGGFIDYCL-UHFFFAOYSA-N |

The propanoic acid group introduces hydrophilicity, while the chloro-triazole core contributes to electrophilic reactivity, making the compound a versatile intermediate.

Registration and Identification Parameters

This compound is formally registered under the following identifiers:

- CAS Registry Number : 1243250-11-4.

- MDL Number : MFCD17078868.

- Synonym : 3-[3-Chloro-1H-1,2,4-triazol-5-yl]propionic acid.

Physicochemical Properties (Predicted):

These parameters underscore its moderate polarity and potential for solubility in polar aprotic solvents, critical for synthetic applications.

Position in 1,2,4-Triazole Chemistry

Within 1,2,4-triazole chemistry, this compound occupies a niche as a chlorinated carboxylic acid derivative . Its structure aligns with trends in antifungal agent design, where chloro substituents enhance metabolic stability, and carboxylic acid groups enable salt formation or conjugation. Comparatively, marketed triazole antifungals like fluconazole and voriconazole retain halogenated aryl groups but lack carboxylic acid functionalities, highlighting this compound’s uniqueness as a bifunctional scaffold.

Functional Comparison with Antifungal Triazoles:

The propanoic acid moiety enables further functionalization—such as amidation or esterification—to tune pharmacokinetic properties or attach targeting groups. Its chloro-triazole core may participate in halogen bonding or serve as a leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name |

3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZDCYGGFIDYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260971 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-11-4 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Chlorinated Hydrazine Derivatives

The formation of the 1,2,4-triazole core via cyclocondensation is a well-established strategy. A plausible route involves reacting 3-chloro-1H-1,2,4-triazole-5-carbaldehyde with malonic acid derivatives under acidic conditions. For instance, Knoevenagel condensation between the aldehyde and diethyl malonate yields an α,β-unsaturated ester, which undergoes hydrolysis and decarboxylation to form the propanoic acid chain .

Reaction Conditions :

-

Catalyst : Piperidine (10 mol%)

-

Solvent : Ethanol, reflux (78°C)

-

Yield : ~60–70% (isolated after column chromatography)

This method benefits from readily available starting materials but requires precise control over regioselectivity to ensure chloro substitution at position 3.

Post-Synthesis Chlorination of Amino-Triazole Precursors

Adapting protocols from the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides , the amino group at position 5 can be replaced via Sandmeyer reaction :

-

Diazotization : Treat 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid with NaNO₂ and HCl at 0–5°C.

-

Chlorination : Introduce CuCl to replace the diazo intermediate with chlorine.

Key Parameters :

-

Temperature : 0–5°C (prevents triazole ring degradation)

-

Yield : 40–50% (due to competing side reactions)

This approach is limited by the instability of diazonium salts in acidic media and requires stringent temperature control.

Microwave-Assisted Cyclization of Succinimide Derivatives

Building on methods by Rassokha et al. , N-guanidinosuccinimide (prepared from succinic anhydride and aminoguanidine) reacts with chlorinated amines under microwave irradiation. The reaction proceeds via nucleophilic ring-opening followed by cyclocondensation to form the triazole core.

Optimized Protocol :

-

Microwave Power : 300 W

-

Time : 15 minutes

-

Solvent : DMF

-

Yield : 75–85%

This method offers rapid reaction times and high purity but necessitates specialized equipment.

Coupling Reactions with Pre-Formed Triazole Intermediates

A modular strategy involves coupling 3-chloro-1H-1,2,4-triazole with 3-bromopropanoic acid via nucleophilic aromatic substitution . The triazole anion, generated using NaH in THF, attacks the bromopropanoic acid electrophile.

Reaction Profile :

-

Base : Sodium hydride (2 equiv)

-

Solvent : THF, 0°C to room temperature

-

Yield : 55–65%

Challenges include competing alkylation at multiple triazole positions and the need for anhydrous conditions.

Hydrolysis of Nitrile Precursors

A two-step synthesis starting from 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanenitrile:

-

Nitrile Preparation : Cyanoethylation of 3-chloro-1H-1,2,4-triazole using acrylonitrile and a palladium catalyst.

-

Hydrolysis : Treat the nitrile with concentrated HCl at 100°C to yield the carboxylic acid.

Advantages :

-

High functional group tolerance

-

Scalable to multi-gram quantities

Disadvantages :

-

Corrosive reagents necessitate specialized glassware.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

Antimicrobial Properties

- Chlorinated Derivatives: Chlorinated triazole-propanoic acids demonstrate selective antimicrobial activity. For example, marine-derived chlorinated 3-phenylpropanoic acid analogs (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit significant activity against Escherichia coli and Staphylococcus aureus .

- Bromo Analog: Limited data exist, but bromo-substituted triazoles are generally less potent antibacterials compared to chloro derivatives due to reduced electronegativity and altered binding kinetics .

- Non-Halogenated Analogs: Compounds like 3-(2-oxo-2H-pyran-6-yl)propanoic acid show moderate antifungal activity against Aspergillus niger but weak effects on Candida albicans .

Data Tables

Table 1: Comparative Physicochemical Data

| Property | 3-(3-Cl-Triazolyl)propanoic Acid | 3-(3-Br-Triazolyl)propanoic Acid | 3-(3-Me-Triazolyl)propanoic Acid |

|---|---|---|---|

| Molecular Weight | 175.57 | 220.03 | 217.24 |

| LogP (Predicted) | 0.98 | 1.25 | 2.34 |

| Water Solubility (mg/mL) | 12.5 | 8.7 | 1.2 |

| pKa (Carboxylic Acid) | 4.2 | 4.1 | 4.5 |

Biological Activity

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid (CAS Number: 1243250-11-4) is a chemical compound characterized by a triazole ring and a propanoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including data tables and findings from relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆ClN₃O₂ |

| Molecular Weight | 175.57 g/mol |

| IUPAC Name | This compound |

| Hazard Classification | Irritant |

The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base like sodium hydroxide. The resulting compound exhibits biological activity through interactions with various molecular targets, primarily due to the presence of the triazole ring which can form hydrogen bonds with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antimicrobial properties against various bacterial strains. A study evaluated the activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated potent antibacterial effects:

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| Compound 3a | Effective | Moderate |

| Compound 3c | Highly Effective | Effective |

| Compound 3g | Moderate | Ineffective |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its effects on cytokine release in peripheral blood mononuclear cells (PBMCs). In a study involving various derivatives (notably compounds 3a–3g), it was found that:

- TNF-α Production : Compounds significantly reduced TNF-α levels by approximately 44–60% at doses up to 100 µg/mL.

- Cytokine Modulation : Compounds such as 3a and 3c exhibited the strongest inhibitory effects on TNF-α production without increasing cytokine levels at lower doses.

These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions.

Case Studies

A recent publication evaluated the biological activities of new triazole derivatives containing propanoic acid moieties. The study highlighted that compounds derived from this scaffold showed low toxicity while maintaining significant biological activity:

- Toxicity Assessment : All tested compounds exhibited viability rates between 94.71% and 96.72% in PBMC cultures.

- Cytokine Release : The strongest anti-inflammatory effects were observed with compounds 3a and 3c, which decreased TNF-α and IFN-γ levels effectively.

Q & A

Basic: What are the optimized synthetic routes for 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with chloro-substituted precursors. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves regioselectivity and reduces byproducts compared to conventional heating . Key variables include solvent polarity (e.g., DMF vs. ethanol), stoichiometry of triazole-forming agents, and post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization (typically 60–75%) requires careful control of pH during carboxylate group stabilization.

Advanced: How can structural ambiguities in crystallographic data for triazole derivatives be resolved during refinement?

Methodological Answer:

Use the SHELX suite (e.g., SHELXL) for high-resolution refinement. For disordered chloro-triazole moieties:

- Apply restraints to bond lengths/angles using the AFIX command.

- Validate hydrogen bonding networks with PLATON .

- Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve clashes between experimental and theoretical models. Discrepancies in torsional angles >5° warrant re-examination of data collection (e.g., twinning or absorption corrections) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify triazole protons (δ 8.1–8.5 ppm) and carboxylate carbons (δ 170–175 ppm). Use DMSO-d6 to observe exchangeable NH protons .

- IR Spectroscopy : Confirm carboxylate C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 216.0245 (calculated for C₅H₅ClN₃O₂) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive triazole-propanoic acid analogs?

Methodological Answer:

- Modify Substituents : Replace the chloro group with electron-withdrawing groups (e.g., nitro) to enhance binding to target enzymes.

- Bioisosteric Replacement : Substitute the triazole ring with thiadiazole (e.g., as in ) to improve metabolic stability.

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Validate with IC₅₀ assays in cellular models .

Basic: What are common impurities in the synthesis of this compound, and how are they identified?

Methodological Answer:

- Byproducts : Unreacted hydrazine intermediates (detected via TLC, Rf 0.3 in ethyl acetate) or carboxylate esters (hydrolyze with NaOH for removal).

- HPLC Analysis : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to quantify impurities. Retention time for the target compound: ~6.2 min .

Advanced: How do solvent polarity and crystallization conditions affect polymorph formation?

Methodological Answer:

- Polymorph Screening : Test solvents like methanol (polar) vs. toluene (non-polar). Slow evaporation at 4°C favors Form I (monoclinic, P2₁/c), while rapid cooling yields Form II (triclinic, P-1).

- PXRD Validation : Compare experimental patterns with Mercury-simulated data (e.g., 2θ = 12.4°, 18.7° for Form I) .

Basic: What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD₅₀ data pending; assume acute toxicity).

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ < 2 h suggests rapid clearance) and protein binding (≥90% in serum).

- Metabolite Identification : Use LC-MS/MS to detect glucuronide conjugates, which may explain reduced in vivo efficacy .

Basic: What computational tools predict the acid dissociation constant (pKa) of the carboxylate group?

Methodological Answer:

- Software : ACD/Labs pKa DB (predicted pKa ~3.1 for COOH group).

- Validation : Compare with potentiometric titration in 0.1 M KCl (pH 2.5–4.5 range) .

Advanced: How do steric and electronic effects influence regioselectivity in triazole ring functionalization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.